Product packaging for 1,2,3,4-Tetrabromocyclooctane(Cat. No.:CAS No. 3233-97-4)

1,2,3,4-Tetrabromocyclooctane

Cat. No.: B15495533
CAS No.: 3233-97-4
M. Wt: 427.80 g/mol
InChI Key: SDTZTJWTPJXTPX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrabromocyclooctane is a brominated cyclic alkane of significant interest in environmental and toxicological research . It belongs to a class of emerging brominated flame retardants (BFRs) that are being studied as potential replacements for legacy BFRs. Researchers utilize this compound primarily as an analytical standard to investigate the environmental fate, bioavailability, and toxicological profile of tetrabrominated cyclooctanes . While specific stereochemical data for the 1,2,3,4-isomer is the subject of ongoing research, studies on its structural isomer, 1,2,5,6-tetrabromocyclooctane (TBCO), provide valuable insights. Like TBCO, this compound is expected to be a subject of multigenerational and transgenerational studies, particularly examining its effects on reproductive capacity and endocrine function in model organisms . Its mechanism of action as an endocrine disrupting chemical is a key area of investigation, with in vitro models suggesting it may disrupt steroidogenesis by altering the expression of genes involved in sex hormone synthesis, such as CYP17A1 . This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Br4 B15495533 1,2,3,4-Tetrabromocyclooctane CAS No. 3233-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3233-97-4

Molecular Formula

C8H12Br4

Molecular Weight

427.80 g/mol

IUPAC Name

1,2,3,4-tetrabromocyclooctane

InChI

InChI=1S/C8H12Br4/c9-5-3-1-2-4-6(10)8(12)7(5)11/h5-8H,1-4H2

InChI Key

SDTZTJWTPJXTPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C(C(C1)Br)Br)Br)Br

Origin of Product

United States

Synthetic Methodologies for 1,2,3,4 Tetrabromocyclooctane

Historical Synthetic Approaches to Tetrabromocyclooctanes

The historical synthesis of tetrabromocyclooctanes is intrinsically linked to the chemistry of its unsaturated precursor, cyclooctatetraene (B1213319) (COT). Early work by Richard Willstätter in the early 20th century provided the first, albeit arduous, synthesis of COT. A more practical and scalable catalytic method was later developed by Walter Reppe in the 1940s from acetylene, making COT a more accessible starting material for further chemical exploration. acs.orgoregonstate.edu

Early investigations into the properties of COT revealed that, unlike the aromatic and relatively unreactive benzene, it readily undergoes addition reactions with halogens. acs.org The foundational method for synthesizing brominated cycloalkanes has been the electrophilic addition of molecular bromine (Br₂) to an alkene. libretexts.orgncert.nic.in In the context of producing a tetrabromide from cyclooctatetraene, this involves the addition of bromine across the double bonds.

The generally accepted mechanism for this reaction proceeds through a cyclic bromonium ion intermediate. The initial attack of the π-bond of the alkene on a bromine molecule results in the formation of this three-membered ring, which is then attacked by the resulting bromide ion. masterorganicchemistry.comyoutube.com A key stereochemical outcome of this mechanism is anti-addition, where the two bromine atoms add to opposite faces of the original double bond. masterorganicchemistry.commasterorganicchemistry.com Historically, these reactions were often carried out in inert, non-polar solvents such as carbon tetrachloride (CCl₄) to yield the vicinal (1,2) dibromide. ncert.nic.inmasterorganicchemistry.com The synthesis of a tetrabromo derivative would thus involve using at least two equivalents of bromine to react with two of the double bonds in the cyclooctatetraene ring.

Targeted Synthesis of 1,2,3,4-Tetrabromocyclooctane Isomers

Achieving the specific 1,2,3,4-substitution pattern on the cyclooctane (B165968) ring requires precise control over the bromination reaction. This involves strategies to direct the bromine atoms to the correct positions (regioselectivity) and to control their three-dimensional arrangement (stereoselectivity).

Regioselective Bromination Strategies

The regioselectivity of the bromination of cyclooctatetraene is influenced by its unique structure. X-ray diffraction studies have shown that COT is not a planar, aromatic molecule like benzene, but rather adopts a non-planar, tub-shaped conformation. acs.orgthieme-connect.de This means the π-systems of the double bonds are largely isolated from one another, and they react as typical alkenes. youtube.com

To synthesize this compound, the reaction must be controlled to ensure that two adjacent double bonds of a conjugated precursor are brominated. A logical starting material for this purpose would be 1,3-cyclooctadiene. The addition of two equivalents of Br₂ would be expected to yield the desired 1,2,3,4-tetrabromo product.

Alternatively, starting from cyclooctatetraene, careful control of reaction conditions is necessary. The addition of a single equivalent of bromine under mild conditions can selectively produce a dibromo-adduct. youtube.com To achieve the 1,2,3,4-tetrabromo isomer, one would need to promote addition across a second, adjacent double bond. Another synthetic tool for introducing bromine is allylic bromination using reagents like N-bromosuccinimide (NBS), which can introduce a bromine atom at a position adjacent to a double bond, potentially creating an intermediate that can be guided towards the desired substitution pattern upon further reaction. orgsyn.org

Stereoselective Synthesis of Defined Isomers

The stereochemistry of the final product is dictated by the mechanism of the bromine addition. As previously mentioned, the electrophilic addition of Br₂ to an alkene is a classic example of a stereoselective reaction, proceeding via anti-addition. masterorganicchemistry.com For a cyclic alkene, this results in the formation of a trans-dibromide. masterorganicchemistry.com

When synthesizing this compound from a precursor like 1,3-cyclooctadiene, two separate anti-addition reactions occur. The stereochemical relationship between the first pair of added bromines (at C1 and C2) and the second pair (at C3 and C4) will depend on the direction of attack of the second bromine molecule relative to the already brominated and now saturated part of the ring. This typically results in the formation of a mixture of diastereomers. The synthesis of a single, defined stereoisomer of this compound would be a formidable challenge, likely requiring advanced stereocontrolled synthetic methods that go beyond simple bromine addition.

Green Chemistry Approaches in Bromocyclooctane Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. These principles are highly relevant to the synthesis of brominated compounds.

Catalytic Bromination Methods

Traditional bromination reactions using a stoichiometric amount of molecular bromine can be hazardous and may lack selectivity. Catalytic methods offer a more sustainable alternative by lowering the activation energy of the reaction and enabling the use of milder reagents under more controlled conditions.

Solvent-Minimizing Synthetic Procedures

A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Historical bromination reactions frequently employed solvents like carbon tetrachloride (CCl₄), a toxic and environmentally damaging substance. ncert.nic.inmasterorganicchemistry.com Modern approaches seek to replace such solvents with more benign alternatives or to develop solvent-free reaction conditions.

Solvent-free techniques, such as mechanochemistry where reactions are induced by grinding or milling solid reactants together, are gaining prominence. While specific examples for the bromination of cyclooctadienes are not prevalent, the principle has been successfully applied to other organic syntheses. Another consideration is the brominating agent itself. While Br₂ is 100% atom-economical, its high reactivity and toxicity are major drawbacks. N-bromosuccinimide (NBS) is a common crystalline and safer alternative, although it produces succinimide (B58015) as a stoichiometric byproduct, which is a disadvantage from an atom economy perspective. orgsyn.orglibretexts.org The ideal green bromination protocol would combine a safe bromine source, minimal solvent use, and catalytic control to produce the desired product with high efficiency and minimal environmental impact.

Data Tables

Table 1: Summary of Synthetic Reactions for Bromocyclooctanes

Reaction TypeStarting MaterialReagent(s)Product TypeKey Features
Electrophilic AdditionAlkene (e.g., Cyclooctadiene)Br₂ in CCl₄Vicinal DibromideHistorical method; Anti-addition mechanism. libretexts.orgmasterorganicchemistry.com
Allylic BrominationAlkene (e.g., 1,5-Cyclooctadiene)N-Bromosuccinimide (NBS)Allylic BromideIntroduces bromine adjacent to a double bond. orgsyn.org
Catalytic CycloadditionDiynesNi(0) catalystSubstituted CyclooctatetraeneGreen approach to the precursor ring system. stanford.edu
Controlled Catalytic BrominationAlkeneBromine Source + Catalyst + ScavengerSelective BromideModern approach to enhance selectivity. nih.gov

Reaction Mechanisms and Chemical Reactivity of 1,2,3,4 Tetrabromocyclooctane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. The specific pathway, whether SN1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution), is determined by the reaction conditions and the structure of the alkyl halide.

The kinetics of nucleophilic substitution reactions of 1,2,3,4-tetrabromocyclooctane are crucial in elucidating the reaction mechanism. An S_N1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemicalnote.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate (the alkyl halide). masterorganicchemistry.comvanderbilt.edu In contrast, an S_N2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.com The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

The stereochemistry of the products provides further insight into the reaction pathway. S_N1 reactions, which proceed through a planar carbocation intermediate, typically result in a mixture of retention and inversion of configuration at the reaction center, leading to racemization if the starting material is chiral. chemicalnote.commasterorganicchemistry.com Conversely, S_N2 reactions are characterized by an inversion of stereochemistry due to the backside attack of the nucleophile. masterorganicchemistry.com

For this compound, the secondary nature of the carbon-bromine bonds suggests that both S_N1 and S_N2 pathways are possible. The actual mechanism would be highly dependent on the specific reaction conditions.

The choice of solvent plays a pivotal role in determining whether a nucleophilic substitution reaction proceeds via an S_N1 or S_N2 mechanism. csbsju.edulibretexts.org Polar protic solvents, such as water and alcohols, are capable of stabilizing the carbocation intermediate formed during an S_N1 reaction through hydrogen bonding. csbsju.edulibretexts.orglibretexts.org This stabilization lowers the activation energy for the ionization step, thereby promoting the S_N1 pathway. csbsju.edulibretexts.org These solvents can also solvate the nucleophile, reducing its reactivity and thus disfavoring the S_N2 pathway. csbsju.edulibretexts.org

On the other hand, polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are less effective at solvating anions, leaving the nucleophile more "naked" and reactive. This condition favors the S_N2 mechanism. youtube.com Nonpolar solvents generally favor S_N2 reactions. nyu.edu Therefore, by carefully selecting the solvent, one can influence the outcome of the nucleophilic substitution reaction of this compound.

Table 1: Influence of Solvent on Nucleophilic Substitution Pathways

Solvent TypePredominant MechanismRationale
Polar Protic (e.g., Water, Methanol)S_N1Stabilizes the carbocation intermediate and solvates the nucleophile. csbsju.edulibretexts.orglibretexts.org
Polar Aprotic (e.g., Acetone, DMF)S_N2Enhances the reactivity of the nucleophile. youtube.com
Nonpolar (e.g., Hexane, Benzene)S_N2Favors the less polar transition state of the S_N2 reaction. nyu.edu

Elimination Reactions

Elimination reactions of this compound involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. These reactions are often in competition with nucleophilic substitution. pdx.edu

The debromination of this compound can lead to the formation of various cyclooctadiene and cyclooctatriene isomers. The specific products formed depend on the reaction conditions and the regioselectivity of the elimination. The characterization of these products often involves techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the structure and isomeric composition of the resulting alkenes. rsc.orgnih.gov Isotopic pattern analysis can be a powerful tool for identifying debromination products, as the loss of bromine atoms leads to characteristic changes in the mass spectrum. acs.org For instance, a tetrabrominated compound exhibits a distinctive 1:4:6:4:1 isotopic peak ratio due to the natural abundances of 79Br and 81Br. acs.org Upon losing bromine atoms, the resulting tribromo- and dibromo-derivatives will show altered isotopic patterns. acs.org

Studies on related brominated compounds have shown that hydrodebromination, the replacement of a bromine atom with a hydrogen atom, can also occur, leading to a variety of partially debrominated products. nih.govresearchgate.net The positions of the remaining bromine atoms can influence the stability and subsequent reactivity of these products. nih.gov

Elimination reactions of alkyl halides can proceed through different mechanisms, most commonly the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. mgscience.ac.in The E1 mechanism is a two-step process that begins with the formation of a carbocation, similar to the S_N1 reaction, and is therefore favored by the same conditions, such as the use of a polar protic solvent and a weak base. masterorganicchemistry.comdalalinstitute.com

The E2 mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously to form a double bond. masterorganicchemistry.comnih.gov This pathway is favored by the use of a strong, non-nucleophilic base and is highly stereospecific. mgscience.ac.inlibretexts.org The E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.com In a cyclic system like cyclooctane (B165968), this stereochemical requirement means that the hydrogen and the bromine atom must be in a diaxial conformation for the elimination to occur efficiently. libretexts.org The regioselectivity of E2 reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product, although the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. libretexts.org

Table 2: Comparison of E1 and E2 Elimination Mechanisms

FeatureE1 MechanismE2 Mechanism
Rate Law Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Base]
Mechanism Two steps, via carbocationOne step, concerted
Base Requirement Weak base is sufficientStrong base is required
Stereochemistry Not stereospecificStereospecific (anti-periplanar)
Regioselectivity Zaitsev's rule generally followedZaitsev or Hofmann product depending on base

Rearrangement Reactions

Rearrangement reactions can occur in reactions that proceed through a carbocation intermediate, such as S_N1 and E1 reactions. masterorganicchemistry.com These rearrangements involve the migration of a group (like a hydride or an alkyl group) from an adjacent carbon to the carbocation center, leading to the formation of a more stable carbocation. masterorganicchemistry.com While common in many organic reactions, the likelihood of rearrangement in this compound would depend on the specific reaction conditions that favor carbocation formation.

Sigmatropic rearrangements, which are concerted pericyclic reactions, are another class of rearrangements. libretexts.org The Cope and Claisen rearrangements are examples of libretexts.orglibretexts.org-sigmatropic shifts. byjus.commasterorganicchemistry.com While there is no direct evidence in the provided search results for this compound undergoing these specific rearrangements, the flexible eight-membered ring could potentially accommodate the cyclic transition states required for such reactions under appropriate thermal or photochemical conditions.

Cycloaddition Reactions

Currently, there is a lack of specific documented evidence in scientific literature detailing the participation of this compound in cycloaddition reactions, either as a precursor or as a product. The saturated nature of the cyclooctane ring and the presence of bulky bromine substituents may sterically hinder its involvement in such concerted reactions.

Radical Reactions Involving Bromine Centers

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage under the influence of ultraviolet (UV) light or thermal conditions, initiating radical chain reactions. This reactivity is a characteristic feature of polyhalogenated alkanes. The reactions of cycloalkanes with halogens like bromine, particularly in the presence of UV light, are known to proceed via a free-radical mechanism. chemguide.co.ukstudysmarter.co.uk

The process typically involves three main stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of a carbon-bromine bond, which is generally the weakest bond in the molecule, to generate a bromine radical and a cyclooctyl radical. This step requires an input of energy, usually in the form of heat or light.

Propagation: The generated radicals are highly reactive and can participate in a series of chain-propagating steps. A bromine radical can abstract a hydrogen atom from another molecule of this compound to form hydrogen bromide and a new carbon-centered radical. Alternatively, the carbon-centered radical can react in various ways, potentially leading to elimination or rearrangement products.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, two carbon-centered radicals, or a carbon-centered radical and a bromine radical.

The specific products of such radical reactions would depend on the reaction conditions and the relative stability of the potential radical intermediates. The substitution pattern of the bromine atoms in this compound would influence the regioselectivity of these reactions.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. For a molecule like 1,2,3,4-tetrabromocyclooctane, with multiple stereocenters, NMR is crucial for assigning the relative stereochemistry and understanding its conformational behavior.

The number of unique signals, their chemical shifts (δ), and their splitting patterns (multiplicities) in ¹H and ¹³C NMR spectra provide direct insight into the molecule's symmetry and the chemical environment of each atom.

For the diastereomers of the related 1,2,5,6-tetrabromocyclooctane (B184711), the difference in their molecular symmetry leads to distinct NMR spectra. The α-TBCO isomer is a meso compound, possessing a higher degree of symmetry. dioxin20xx.org This symmetry results in chemically equivalent protons and carbons, simplifying the spectrum. In contrast, the β-TBCO isomer is a racemate, has lower symmetry, and would be expected to show a more complex spectrum with more signals. dioxin20xx.orgresearchgate.net

In a hypothetical analysis of a specific this compound stereoisomer, ¹H NMR would reveal signals for the methine protons (CHBr) significantly downfield (typically δ 4.0-5.0 ppm) due to the deshielding effect of the adjacent bromine atom. The methylene (B1212753) protons (-CH₂-) would appear further upfield. The coupling between adjacent protons would give rise to complex multiplets, which can be deciphered to map out the proton-proton connectivity through the carbon skeleton.

Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms bonded to bromine (C-Br) in the range of approximately 50-70 ppm, while the other ring carbons would appear at higher field (25-40 ppm). The number of distinct signals in both ¹H and ¹³C spectra directly corresponds to the number of non-equivalent nuclei, providing crucial clues to the molecule's stereochemical configuration.

Table 1: ¹H NMR Spectral Data for the Diastereomers of 1,2,5,6-Tetrabromocyclooctane in CDCl₃ dioxin20xx.org

Isomer Protons Chemical Shift (δ, ppm) Multiplicity
α-TBCO (meso) CHBr (4H) 4.57 broad multiplet
CH₂ (4H) 2.54 multiplet
CH₂ (4H) 2.43 multiplet
β-TBCO (racemic) - Data not specified -

Note: The high symmetry of the meso α-isomer leads to equivalent CHBr and CH₂ groups, resulting in a relatively simple spectrum. Data for the less symmetrical racemic β-isomer is not detailed but would be expected to be more complex.

While 1D NMR provides essential information, complex spin systems often require two-dimensional (2D) NMR techniques to unambiguously assign the structure. These experiments reveal correlations between nuclei, allowing for a complete mapping of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the signal of a proton on C1 to the proton on C2, the C2 proton to the C3 proton, and so on, confirming the sequential connectivity around the cyclooctane (B165968) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). It is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For example, it would allow the unambiguous assignment of the downfield proton signals to the C-Br carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH, ³J_CH). This is particularly powerful for identifying connections through quaternary carbons or for piecing together different fragments of a molecule. In a tetrabromocyclooctane, HMBC could show a correlation from a proton on C1 to the carbon at C2 and C3, further confirming the ring structure.

Together, these 2D techniques provide a robust and detailed picture of the covalent bonding network, which is essential for confirming the constitution of the molecule before attempting to solve its complex stereochemistry.

The eight-membered cyclooctane ring is highly flexible and can exist in several low-energy conformations, such as the boat-chair and crown families. dalalinstitute.com These conformers can interconvert rapidly at room temperature, leading to NMR spectra that show time-averaged signals.

Dynamic NMR spectroscopy is the study of these conformational changes. By lowering the temperature of the NMR experiment, the rate of interconversion can be slowed down. At a sufficiently low temperature (the "coalescence temperature"), the exchange becomes slow on the NMR timescale, and the averaged signals will broaden, decoalesce, and resolve into separate, sharp signals for each distinct conformer present in solution.

By analyzing the spectra at different temperatures, it is possible to calculate the activation free energy (ΔG‡) for the conformational interconversion (e.g., ring-flipping). This provides critical information about the energy landscape of the molecule and the relative stability of its different shapes. While no specific dynamic NMR studies on this compound are reported, this technique would be essential to understand its conformational preferences and the energy barriers that separate them.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. wikipedia.orglibretexts.org This technique is the gold standard for determining the solid-state conformation, stereochemistry, and the packing of molecules in the crystal lattice. The structural elucidation of the α- and β-isomers of 1,2,5,6-tetrabromocyclooctane was accomplished using this method. dioxin20xx.orgnih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For a halogenated compound like this compound, these interactions would primarily be van der Waals forces.

X-ray diffraction analysis yields a precise three-dimensional model of the molecule, from which exact bond lengths, bond angles, and dihedral (torsion) angles can be measured. This data provides the ultimate confirmation of the molecule's geometry in the solid state.

For the known α-isomer of 1,2,5,6-tetrabromocyclooctane, crystallographic analysis confirmed its meso (1R,2R,5S,6S) stereochemistry and revealed that the cyclooctane ring adopts a specific conformation. dioxin20xx.org Analysis of a crystal structure of this compound would similarly allow for the unambiguous assignment of its stereochemistry and conformation. The measured bond lengths and angles would reflect the strain and geometry of the eight-membered ring.

Table 2: Illustrative Crystallographic Data for a Halogenated Cycloalkane (Note: As specific data for this compound is unavailable, this table demonstrates the type of data obtained from an X-ray crystallography study, based on general values for such structures.)

Parameter Description Typical Value
Bond Lengths
C-C Length of a carbon-carbon single bond in the ring. ~ 1.54 Å
C-Br Length of the carbon-bromine covalent bond. ~ 1.95 Å
Bond Angles
C-C-C Angle between three consecutive carbon atoms in the ring. ~ 112-116°
C-C-Br Angle defining the orientation of the bromine substituent. ~ 110-114°
Dihedral Angles
C-C-C-C Torsion angle defining the pucker and conformation of the ring. Varies with conformation (e.g., boat-chair)

This detailed geometric data is invaluable for understanding the steric interactions and conformational preferences of the molecule in its most stable, solid-state form.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a compound like this compound, mass spectrometry would be crucial for confirming its molecular weight and providing insights into its structure through fragmentation analysis.

Ionization Techniques and Fragmentation Patterns (e.g., ESI, APCI, APPI)

The choice of ionization technique is critical in mass spectrometry. For nonpolar or moderately polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are often more suitable than Electrospray Ionization (ESI). ESI is generally more effective for polar and easily ionizable molecules.

In a mass spectrometer, once the molecule is ionized to form a molecular ion (M+), it can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint. For this compound, fragmentation would likely involve the loss of bromine atoms, which is a common fragmentation pathway for halogenated compounds. The presence of bromine's two stable isotopes, 79Br and 81Br, in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. For a fragment containing four bromine atoms, a distinctive 1:4:6:4:1 isotopic pattern would be expected.

Expected Fragmentation Patterns for this compound:

Process Expected Fragment Notes
Loss of a bromine radical[C8H12Br3]+This would be a very common initial fragmentation step.
Loss of HBr[C8H11Br3]+Elimination of hydrogen bromide is another typical pathway.
Ring cleavageVarious smaller fragmentsCleavage of the cyclooctane ring would lead to a complex series of smaller ions.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS), often performed using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can measure the m/z of ions with very high accuracy. This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C8H12Br4), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass, thus confirming its elemental composition.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

For this compound, the IR and Raman spectra would be dominated by vibrations of the C-H and C-C bonds of the cyclooctane ring, as well as the C-Br bonds.

Expected Vibrational Frequencies for this compound:

Vibrational Mode Expected Wavenumber (cm-1) Technique
C-H stretching2850-3000IR and Raman
CH2 scissoring~1465IR and Raman
C-C stretching800-1200IR and Raman
C-Br stretching500-600IR and Raman (often stronger in Raman)

The conformation of the cyclooctane ring and the stereochemistry of the bromine atoms would influence the exact positions and number of active IR and Raman bands. Different diastereomers of this compound would be expected to have distinct vibrational spectra.

Stereochemistry and Conformational Dynamics

Identification and Separation of Diastereomers and Enantiomers

1,2,3,4-Tetrabromocyclooctane can exist as multiple stereoisomers, which are isomers with the same molecular formula and connectivity but different spatial arrangements of atoms. These stereoisomers are categorized as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.comlibretexts.org The specific number of possible stereoisomers for this compound depends on the relative stereochemistry of the four bromine substituents. For a molecule with n chiral centers, the maximum number of stereoisomers is 2n. libretexts.org

The relationships between these isomers can be intricate. For instance, a molecule with two chiral centers can have up to four stereoisomers, which can be grouped into two pairs of enantiomers. The relationship between a molecule from one enantiomeric pair and a molecule from the other pair is diastereomeric. libretexts.org

The separation of the various stereoisomers of brominated cyclooctanes is a significant analytical challenge. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.

For the related compound 1,2,5,6-tetrabromocyclooctane (B184711) (TBCO), which exists as two diastereomers, HPLC has been successfully used to separate them. dioxin20xx.org The isomers are often designated as α-TBCO and β-TBCO based on their elution order. dioxin20xx.org Specifically, a UPLC BEH C(18) column with a methanol/acetonitrile (B52724)/water mobile phase has been utilized for this separation. nih.gov

Gas chromatography also presents challenges due to the thermal lability of these compounds. nih.gov For TBCO, careful selection of the GC capillary column length and injector temperature is crucial to achieve separation of the two diastereomers with minimal thermal interconversion. nih.gov Shorter columns (e.g., ≤ 15 m) and lower injector temperatures (e.g., <200°C) are recommended to minimize isomerization during analysis. researchgate.net

A key characteristic of brominated cycloalkanes is their tendency to undergo thermal interconversion. nih.gov This means that at elevated temperatures, one isomer can transform into another. For instance, with 1,2,5,6-tetrabromocyclooctane, the isomers are known to be thermally labile and readily interconvert. nih.gov A thermal equilibrium mixture of the α- and β-isomers of TBCO consists of approximately 15% of the α-isomer and 85% of the β-isomer. nih.gov This interconversion can occur in the injector port of a gas chromatograph, complicating quantitative analysis if not properly controlled. researchgate.net Similar thermal sensitivity has been observed in other brominated flame retardants like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH), where isomers can interconvert at temperatures as low as 125°C. nih.gov

Conformational Analysis of the Cyclooctane (B165968) Ring System

The cyclooctane ring is highly flexible and can adopt several conformations to minimize its ring strain. yale.edu Ring strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between bonds on adjacent atoms), and steric strain (repulsive interactions between non-bonded atoms). libretexts.orgyoutube.com

Unlike the well-defined chair conformation of cyclohexane (B81311), cyclooctane has a more complex potential energy surface with several low-energy conformations. Computational studies have identified various stable or metastable conformations for the parent cyclooctane, including the boat-chair, twist-chair-chair, crown, and others. ic.ac.uk The boat-chair conformation is generally considered to be the most stable for unsubstituted cyclooctane.

The presence of substituents, such as bromine atoms in this compound, will influence the relative energies of these conformations, favoring those that minimize unfavorable steric interactions.

The different conformations of cyclooctane can interconvert through a process called ring inversion or pseudorotation. acs.org These processes involve passing through higher-energy transition states. The energy barriers for these conformational changes in cyclooctane are generally low, allowing for rapid interconversion at room temperature. For comparison, the energy barrier for the chair-to-chair interconversion in cyclohexane is approximately 11 kcal/mol. libretexts.org The specific energy barriers for this compound have not been extensively reported but would be influenced by the steric and electronic effects of the bromine substituents.

Influence of Bromine Substituents on Ring Conformation

The four bromine substituents in this compound have a profound effect on the preferred conformation of the cyclooctane ring. Substituents on a cycloalkane ring can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. libretexts.org

Generally, bulky substituents prefer to occupy equatorial positions to minimize steric hindrance with other atoms on the ring, particularly the 1,3-diaxial interactions. libretexts.orgyoutube.com In the case of a bromine substituent on a cyclohexane ring, the equatorial conformation is more stable than the axial conformation. libretexts.org The larger the substituent, the greater its preference for the equatorial position. youtube.com

In this compound, the molecule will adopt a conformation that represents the best compromise to place the four bromine atoms in pseudo-equatorial positions, thereby minimizing steric strain. The relative stereochemistry of the bromine atoms (i.e., whether they are cis or trans to each other) will dictate the specific low-energy conformations that are accessible.

Due to a lack of publicly available scientific research, specific computational predictions regarding the stereoisomer stability and conformational dynamics of this compound cannot be provided at this time.

Scientific literature and computational chemistry databases extensively cover other isomers of tetrabromocyclooctane, such as 1,2,5,6-tetrabromocyclooctane (TBCO), which is a commercially significant brominated flame retardant. dioxin20xx.orgnih.govresearchgate.net For TBCO, detailed studies have been conducted to elucidate the structures of its diastereomers, namely α-TBCO and β-TBCO, using techniques like X-ray crystallography and NMR spectroscopy. nih.gov Research has also delved into the thermal stability and interconversion of these isomers. nih.govresearchgate.net

However, similar dedicated studies on the this compound isomer, which would be necessary to generate the requested data tables and detailed research findings on its stereochemistry and conformational analysis, are not present in the accessible literature. Computational chemistry studies, which are crucial for predicting the relative stabilities and preferred conformations of different stereoisomers, appear not to have been published for this specific compound. chemrxiv.orgresearchgate.netresearchgate.net

Therefore, in adherence to the strict requirement of focusing solely on this compound and the provided outline, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Such calculations can provide deep insights into the structure, stability, and reactivity of a compound. However, no specific quantum chemical studies were found for 1,2,3,4-tetrabromocyclooctane.

Electronic Structure and Bonding Analysis

A thorough search for analyses of the electronic structure and bonding of this compound did not uncover any published research. This type of analysis would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations to determine properties such as:

Molecular Orbital (MO) Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Electron Density Distribution: To identify regions of high and low electron density, indicating areas susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and the nature of chemical bonds (e.g., C-C, C-H, C-Br bonds).

No data tables or detailed findings for these properties could be located for this compound.

Energetics of Different Isomers and Conformers

The study of the energetics of different isomers and conformers is essential for understanding the relative stabilities and populations of various molecular structures. For this compound, this would involve calculating the relative energies of its various stereoisomers (diastereomers and enantiomers) and the different spatial arrangements (conformers) of the cyclooctane (B165968) ring.

Despite searching for computational studies on this topic, no data was found regarding the relative energies of the different possible isomers and conformers of this compound. Such data, typically presented in kcal/mol or kJ/mol, would be critical for predicting the most stable forms of the molecule.

Reaction Pathway and Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface of a reaction. This includes identifying transition state structures and calculating activation energies. For this compound, this could involve studying reactions such as dehydrobromination or substitution reactions.

No studies detailing reaction pathway or transition state calculations for any reaction involving this compound were identified. Consequently, no data on activation energies or the geometries of transition states for this specific molecule are available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and interactions with the environment. No MD simulation studies specifically focused on this compound could be located.

Conformational Dynamics and Interconversion Pathways

MD simulations would be the ideal method to explore the complex conformational landscape of the cyclooctane ring in this compound. Such simulations could reveal the pathways and timescales for interconversion between different chair, boat, and twist conformations.

The search for such studies yielded no results, meaning there is no available information on the dynamic conformational behavior or the energy barriers for conformational interconversions of this compound.

Interactions with Solvents or Other Molecules

Understanding how a molecule interacts with its environment is crucial for predicting its behavior in solution. MD simulations can be used to study the solvation of this compound in various solvents, providing information on solvation free energies and the structure of the solvent shell around the molecule.

No research was found that details the results of MD simulations of this compound in the presence of solvents or other molecules. Therefore, no data on its interaction energies, radial distribution functions, or other solvent-related properties can be presented.

Environmental Transformation and Degradation Pathways Chemical Perspective

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For many halogenated organic compounds, this includes photodegradation (by light), hydrolysis (by water), and thermal degradation (by heat).

Photodegradation Processes and Product Identification

No specific studies detailing the photodegradation of 1,2,3,4-tetrabromocyclooctane were found. Research on other brominated compounds indicates that photolytic debromination—the cleavage of carbon-bromine bonds by sunlight—is a common degradation pathway, but the specific products and reaction rates for this compound have not been characterized.

Hydrolytic Stability and Pathways

Information regarding the hydrolytic stability of this compound is not available in the reviewed literature. The rate and pathways of its reaction with water under various environmental pH conditions are currently unknown.

Thermal Degradation and Product Characterization

While thermal degradation is a key aspect of how flame retardants function, specific studies characterizing the thermal decomposition products of this compound are absent from the public domain. General knowledge suggests that heating would likely cause elimination of hydrogen bromide (HBr) and potential formation of less-brominated cyclooctadienes or other rearrangement products, but this has not been experimentally verified for this specific compound. cetjournal.itcetjournal.it

Biotransformation Pathways

Biotransformation is the chemical alteration of a substance by living organisms. For halogenated compounds, this often involves processes like reductive debromination carried out by microbes.

Microbial Transformation (e.g., Reductive Debromination)

There are no available studies that document the microbial transformation of this compound. While reductive debromination is a known pathway for many polybrominated compounds, the susceptibility of this compound to microbial attack and the resulting transformation products have not been investigated. acs.org

Isotope Fractionation Studies for Mechanistic Insights

Compound-specific isotope analysis (CSIA) is a powerful tool used to trace the degradation pathways of contaminants. nih.govresearchmap.jpresearchgate.netnih.gov This technique relies on measuring changes in the isotopic ratios (e.g., ¹³C/¹²C) of a compound as it degrades. However, no isotope fractionation studies have been published for this compound, meaning this method has not yet been applied to understand its environmental fate.

Modeling of Environmental Fate for this compound Remains a Developing Field

Detailed research and specific data on the modeling of environmental fate processes for the chemical compound this compound are not publicly available at this time.

While the environmental behavior of other brominated flame retardants (BFRs) is an area of active scientific investigation, specific studies detailing the environmental transformation, degradation pathways, and fate modeling of this compound have not been identified in a comprehensive review of scientific literature. The focus of current research largely remains on more commercially prominent BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), as well as some novel BFRs (NBFRs) that are replacing them. nih.govnih.gov

Generally, the environmental fate of BFRs is complex and influenced by a variety of factors including their chemical structure, hydrophobicity, and susceptibility to biotic and abiotic degradation processes. For many BFRs, persistence in the environment is a significant concern, with modeling studies often focusing on their distribution in soil, sediment, and water, as well as their potential for bioaccumulation. researchgate.net

Computational models are increasingly used to predict the environmental behavior of chemical compounds. pagepress.org These models can estimate degradation rates, partitioning between different environmental compartments (air, water, soil), and potential for long-range transport. For instance, research on other brominated compounds has explored degradation through mechanisms such as debromination. acs.org However, without specific experimental data for this compound, the application of such models would be purely theoretical and lack the necessary validation to provide a scientifically accurate assessment.

It is important to note that even for a closely related isomer, 1,2,5,6-tetrabromocyclooctane (B184711) (TBCO), there is very little known about its environmental behavior. This highlights the significant data gaps that exist for many halogenated organic compounds.

Future research efforts would be necessary to generate the experimental data required to develop and validate environmental fate models for this compound. Such studies would likely involve laboratory experiments to determine its degradation kinetics under various environmental conditions (e.g., photolysis, hydrolysis, biodegradation) and field studies to monitor its presence and movement in the environment.

Derivatives and Analogues in Organic Synthesis Research

Synthesis of Novel Cyclooctane (B165968) Derivatives from 1,2,3,4-Tetrabromocyclooctane

The synthetic utility of this compound would primarily lie in dehydrobromination and debromination reactions, as well as nucleophilic substitution. These reactions could lead to a variety of unsaturated and functionalized cyclooctane derivatives. The regioselectivity and stereoselectivity of these eliminations would be highly dependent on the reaction conditions, particularly the base used and the solvent system.

For instance, treatment with a strong, non-nucleophilic base would be expected to induce E2 elimination reactions, potentially leading to the formation of cyclooctadienes or cyclooctatrienes. The exact isomeric products formed would depend on the stereochemistry of the starting tetrabromide and the ability to achieve the required anti-periplanar arrangement for the departing hydrogen and bromine atoms.

Nucleophilic substitution reactions, while possible, would be more complex due to the potential for competing elimination reactions and the steric hindrance imposed by the multiple bromine atoms. The use of soft nucleophiles might favor substitution over elimination.

Below is a hypothetical data table illustrating potential synthetic transformations of this compound based on known reactions of analogous polyhalogenated cycloalkanes.

Starting MaterialReagents and ConditionsMajor Product(s)Reaction Type
This compoundPotassium tert-butoxide (t-BuOK) in THF, heatCyclooctatriene isomersDouble Dehydrobromination
This compoundSodium iodide (NaI) in acetone (B3395972)Brominated cyclooctadiene isomersReductive Debromination
This compoundSodium azide (B81097) (NaN3) in DMFAzido-substituted bromocyclooctenesNucleophilic Substitution/Elimination
This compoundZinc dust in acetic acidCyclooctene (B146475)Reductive Debromination

This table is illustrative and based on the expected reactivity of polybrominated cycloalkanes. Specific yields and product distributions for this compound would require experimental validation.

Reactivity of Derivatives in Further Transformations

The derivatives synthesized from this compound, such as brominated cyclooctadienes or cyclooctatrienes, would themselves be versatile intermediates for further chemical transformations. The presence of both bromine atoms and double bonds in these molecules allows for a wide range of subsequent reactions.

For example, the remaining bromine atoms could be substituted by other functional groups through nucleophilic substitution, or they could participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to form carbon-carbon bonds. The double bonds could undergo various additions, such as hydrogenation, halogenation, epoxidation, or dihydroxylation, to introduce further functionality and stereochemical complexity.

The interplay between the remaining bromine atoms and the newly formed double bonds could also lead to interesting intramolecular reactions, potentially forming bicyclic or other structurally complex ring systems.

The following table outlines potential further transformations of a hypothetical derivative, a brominated cyclooctadiene.

Starting DerivativeReagents and ConditionsProductReaction Type
BromocyclooctadienePhenylboronic acid, Pd(PPh3)4, Na2CO3PhenylcyclooctadieneSuzuki Coupling
BromocyclooctadieneH2, Pd/CBromocyclooctaneHydrogenation
Bromocyclooctadienem-CPBAEpoxybromocycloocteneEpoxidation
BromocyclooctadieneOsO4, NMODihydroxybromocycloocteneDihydroxylation

This table illustrates the potential reactivity of derivatives that could be synthesized from this compound.

Structure-Reactivity Relationships in Related Polybrominated Cycloalkanes

The reactivity of polybrominated cycloalkanes is intrinsically linked to their structure, including the size of the ring, the number of bromine atoms, and their relative stereochemistry. In cyclooctane systems, the conformational flexibility of the eight-membered ring plays a crucial role in determining the outcome of reactions.

The ability of the cyclooctane ring to adopt various conformations, such as the boat-chair and crown families, influences the accessibility of different reaction pathways. For elimination reactions, the requirement for an anti-periplanar arrangement of the leaving groups can be more readily achieved in a flexible cyclooctane ring compared to more rigid systems like cyclohexane (B81311).

The density and positioning of bromine atoms also have a significant impact. In vicinal dibromides, reductive debromination with reagents like sodium iodide or zinc is a common and efficient reaction leading to the formation of a double bond. When bromine atoms are more separated, such as in a 1,4-arrangement, intramolecular substitution or elimination reactions can lead to the formation of bicyclic products.

Studies on various polybrominated cycloalkanes have provided insights that can be extrapolated to this compound.

Compound FeatureInfluence on ReactivityExample Reaction
Vicinal Bromine AtomsFavors reductive elimination to form alkenes.1,2-Dibromocyclohexane + NaI → Cyclohexene
Geminal Bromine AtomsCan form carbenes or undergo rearrangement upon reduction.1,1-Dibromocyclopropane + MeLi → Methylenecyclopropane (via carbene)
Ring StrainHigher ring strain can accelerate reactions that relieve it.Debromination of 1,2-dibromocyclobutane is faster than in larger rings.
Conformational FlexibilityAllows for easier attainment of transition state geometries.E2 eliminations in cyclooctane systems can be faster than in cyclohexane.

The systematic study of these structure-reactivity relationships is fundamental to predicting and controlling the chemical behavior of complex molecules like this compound and harnessing their potential in synthetic organic chemistry.

Advanced Analytical Methodologies Development for Detection and Analysis

Development of Selective Chromatographic Methods

The separation of 1,2,3,4-Tetrabromocyclooctane isomers and the analysis of volatile species are primarily achieved through selective chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netnih.gov These techniques are fundamental in resolving complex mixtures and are tailored to the specific physicochemical properties of the analytes. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it suitable for the analysis of this compound, which may degrade at high temperatures. researchgate.net The separation of its various stereoisomers is a significant analytical challenge. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose, where separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase. ox.ac.uknih.gov

The choice of stationary phase is critical for achieving isomer separation. Columns with specific selectivities, such as those with phenyl or pentafluorophenyl (PFP) phases, can offer unique interactions with the bromine substituents, enhancing resolution between closely related isomers. researchgate.net The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. sielc.com Gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve all isomers in a reasonable time frame. iu.edu For compounds that lack a strong UV chromophore, pre-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. orientjchem.org

Gas Chromatography (GC) for Volatile Species and Isomer Separation

Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds. researchgate.net While tetrabromocyclooctanes can be thermally labile, GC methods can be optimized for their analysis, often involving low-temperature programming and short columns to minimize on-column degradation and isomer interconversion. researchgate.net The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the separation of this compound isomers, the choice of the stationary phase is paramount. Columns with different polarities, from nonpolar (e.g., polydimethylsiloxane) to moderately polar (e.g., trifluoropropyl or cyanopropylphenyl), are used to exploit subtle differences in the volatility and polarity of the isomers. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power by using two columns with different separation mechanisms. nih.govresearchgate.net This technique is particularly powerful for separating isomers in complex matrices. nih.gov

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the sensitive and specific analysis of this compound. nih.govslideshare.net The combination of chromatography with mass spectrometry (MS) provides both separation and structural identification. labmanager.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for the analysis of brominated flame retardants like tetrabromocyclooctane. researchgate.net It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov Similarly, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is used for volatile analytes, offering excellent specificity and low detection limits. nih.gov

Optimization of Detection Limits and Linearity

Achieving low detection limits and a wide linear range is crucial for the trace analysis of this compound in environmental and biological samples. nih.gov In LC-MS/MS and GC-MS/MS, this is accomplished by optimizing several parameters.

Table 1: Parameters for Optimization of Detection Limits and Linearity

ParameterLC-MS/MS OptimizationGC-MS/MS Optimization
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) parameters are optimized. researchgate.netlabmanager.comElectron Ionization (EI) or Chemical Ionization (CI) energy and source temperature are optimized.
MS Parameters Collision energy, cone voltage, and gas flows are tuned for precursor and product ions.Collision energy and gas pressure in the collision cell are optimized for selected reaction monitoring (SRM) transitions.
Chromatography Mobile phase composition, gradient profile, and column choice are optimized to improve peak shape and reduce matrix effects. ox.ac.ukTemperature program, carrier gas flow rate, and column dimensions are optimized for sharp peaks. nih.gov

A linear relationship between the instrument response and the concentration of the analyte is established by analyzing a series of calibration standards. nih.gov The detection limit (DL) and quantification limit (QL) are then statistically determined from the regression line, often based on the standard deviation of the response at low concentrations. nih.gov For instance, a sensitive UHPLC-HRMS method for a different compound demonstrated linearity over a wide concentration range (e.g., 0.2-100 ng/mL). nih.gov

Table 2: Typical Method Performance Data

ParameterTypical ValueReference
Limit of Quantification (LOQ) 1 µg/kg nih.gov
Limit of Detection (LOD) 0.3-0.4 µg/kg nih.gov
**Linearity (R²) **>0.99 nih.gov
Precision (%RSD) <15% nih.gov
Accuracy (% Recovery) 85-115% orientjchem.orgnih.gov
Note: These values are representative of analytical methods for trace analysis of complex organic molecules and may vary for this compound.

Method Validation for Complex Matrices (e.g., environmental samples for chemical analysis)

Method validation is essential to ensure the reliability of analytical data for complex matrices like soil, water, and biological tissues. researchgate.net The validation process assesses several key parameters.

Table 3: Method Validation Parameters

ParameterDescription
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is often demonstrated by the absence of interferences at the retention time of the analyte in blank matrix samples.
Accuracy The closeness of the measured value to the true value. It is typically assessed by spike-recovery experiments at different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Matrix Effects The alteration of the analytical signal caused by co-eluting substances from the sample matrix. It is evaluated by comparing the response of the analyte in a pure solvent standard to that in a matrix-matched standard.
Stability The stability of the analyte in the sample matrix and in the prepared extracts under specific storage and processing conditions.

Sample Preparation and Extraction Techniques for Brominated Cyclooctanes

The goal of sample preparation is to isolate the target analytes from the sample matrix, remove interferences, and concentrate the analytes to a level suitable for instrumental analysis. nih.govupertis.ac.id The choice of technique depends on the sample type and the physicochemical properties of the brominated cyclooctanes.

Commonly used extraction techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique where the sample is passed through a solid sorbent that retains the analytes. nih.gov The analytes are then eluted with a small volume of an appropriate solvent. nih.gov This method is effective for cleaning up complex environmental samples.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, this method uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of analytes into a solvent. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, providing high enrichment factors. nih.govnih.gov

Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract analytes from a sample, which can then be directly desorbed into the analytical instrument. nih.govresearchgate.net

The selection of the appropriate extraction and cleanup procedure is critical for obtaining accurate and precise results, especially when dealing with trace levels of this compound in complex environmental matrices.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of stereochemically defined molecules is a cornerstone of modern organic chemistry. For 1,2,3,4-tetrabromocyclooctane, which possesses multiple chiral centers, the development of asymmetric synthetic routes is a primary challenge and a significant opportunity. Future research should focus on methods that can control the stereochemical outcome of the bromination of cyclooctene (B146475) derivatives or the cyclization of acyclic precursors.

Potential strategies that warrant investigation include:

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries, such as SAMP (N-amino-2-(methoxymethyl)pyrrolidine) or RAMP (N-amino-2-(methoxymethyl)pyrrolidine), could guide the stereoselective formation of key intermediates. youtube.com

Catalytic Asymmetric Dihydroxylation and Subsequent Transformation: A well-established method like the Sharpless asymmetric dihydroxylation could be used on a cyclooctadiene precursor, followed by conversion of the diol to the corresponding tetrabromide with controlled stereochemistry.

Enantioselective Bromination: Investigating novel chiral catalysts capable of enantioselective bromination of cyclooctadienes would be a direct and elegant approach to accessing enantiopure isomers of this compound.

Table 1: Proposed Asymmetric Synthesis Strategies for this compound

Strategy Description Potential Precursor Key Challenge
Chiral Auxiliary Control A chiral molecule is temporarily incorporated to direct a stereoselective reaction, then removed. Acyclic bromo-alkene Efficiency of auxiliary removal and cyclization.
Catalytic Asymmetric Dihydroxylation Use of chiral osmium catalysts to create a chiral diol intermediate from an alkene. youtube.com 1,3-Cyclooctadiene Stereospecific conversion of the resulting diol groups to bromides.
Enantioselective Bromination Direct bromination of an alkene using a chiral catalyst and a bromine source. 1,3-Cyclooctadiene Development of a catalyst system effective for this specific substrate.

Exploration of Novel Reaction Pathways and Catalysis

The four bromine atoms on the cyclooctane (B165968) ring suggest a rich and varied reactivity profile waiting to be explored. Future work should move beyond simple characterization and investigate novel transformations catalyzed by modern organometallic or organic catalysts.

Promising areas of investigation include:

Lewis Acid Catalysis: The use of powerful Lewis acids, such as niobium pentachloride (NbCl₅), could catalyze unique rearrangements, ring contractions, or elimination reactions. sbq.org.br Niobium catalysts are known to activate substrates towards nucleophilic attack and can be tailored to be heterogeneous, recyclable, and stable. sbq.org.br

Transition-Metal Catalyzed Cross-Coupling: The C-Br bonds could serve as handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install new carbon-carbon or carbon-heteroatom bonds, transforming the simple haloalkane into complex molecular architectures.

Anionic Nucleophile Catalysis: Systems like the 1,2,4-triazole (B32235) anion have proven effective in acyl transfer catalysis for aminolysis and transesterification. nih.gov Investigating if similar anionic catalysts can promote substitution reactions on the sterically hindered C-Br bonds of this compound could open new synthetic pathways. nih.gov

In-depth Studies of Excited-State Chemistry

The photophysical and photochemical properties of this compound are entirely unknown. The presence of heavy bromine atoms suggests that intersystem crossing and triplet-state chemistry could be significant.

Future research should aim to:

Characterize Photochemical Reactivity: Investigate the outcomes of photolysis, which could lead to C-Br bond homolysis, radical-mediated cyclizations, or elimination reactions, potentially unlocking novel reaction pathways. nih.gov

Computational Modeling: Employ theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the ground and excited-state potential energy surfaces. researchgate.net Such studies can predict vertical excitation energies, identify low-lying triplet states, and elucidate potential reaction coordinates, guiding experimental work. researchgate.net

Time-Resolved Spectroscopy: Utilize techniques like time-resolved X-ray scattering to experimentally determine the molecular structure in excited electronic states. rsc.org This would provide invaluable, direct insight into the structural dynamics following photoexcitation.

Advanced Materials Applications as Synthetic Intermediates

While currently having no defined applications, the structure of this compound makes it a potentially valuable building block for advanced materials. Its utility hinges on the development of controlled reaction pathways as discussed previously.

Potential applications as a synthetic intermediate include:

Precursors for Flame Retardants: Brominated compounds are widely used as flame retardants. By controlling elimination or substitution reactions, this compound could be used to synthesize novel, potentially polymeric, flame-retardant materials.

Building Blocks for Complex Ligands: Stepwise substitution of the bromine atoms could lead to the synthesis of novel multidentate ligands with a defined three-dimensional structure, suitable for applications in coordination chemistry and catalysis.

Monomers for Specialty Polymers: Functionalization followed by polymerization could yield specialty polymers with unique thermal or optical properties derived from the cyclooctane backbone.

Continued Elucidation of Environmental Transformation Pathways

The environmental fate of brominated compounds is of significant concern. Studies on the related isomer, 1,2,5,6-tetrabromocyclooctane (B184711) (TBCO), have shown that it is an endocrine-disrupting chemical that can undergo biotransformation. acs.orgnih.gov Anaerobic microbial transformation of TBCO has been observed, indicating that C-Br bond cleavage is a rate-limiting step. acs.org It is critical to determine if the 1,2,3,4-isomer behaves similarly.

Future research must include:

Microbial Degradation Studies: Investigating the transformation of this compound by various microbial consortia, particularly those found in gut microbiota and anaerobic sediments. acs.org

Metabolite Identification: Using advanced mass spectrometry techniques, such as isotopic pattern analysis, to identify transformation products. acs.org The natural isotopic abundances of bromine (79Br and 81Br) create distinct mass spectral patterns that change predictably upon debromination, allowing for the tracking of metabolites. acs.org

Compound-Specific Isotope Analysis (CSIA): Applying CSIA to measure carbon and bromine isotope fractionation during transformation. This powerful technique can help elucidate the specific enzymatic mechanisms responsible for its degradation. acs.org

Table 2: Known and Hypothesized Environmental Transformation Products of Tetrabromocyclooctanes

Parent Compound Reaction Type Product Type Analytical Method Reference
1,2,5,6-Tetrabromocyclooctane Reductive Debromination Tribromo- and Dibromo-derivatives Isotopic Pattern Analysis acs.org
This compound Reductive Debromination (Hypothesized) Tribromo-, Dibromo-, and Monobromo-derivatives Isotopic Pattern Analysis, CSIA N/A
This compound Oxidation (Hypothesized) Hydroxylated or Carbonyl Derivatives High-Resolution Mass Spectrometry N/A

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 1,2,3,4-Tetrabromocyclooctane in environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with isotope-labeled internal standards to improve accuracy. For environmental matrices (e.g., water, sediment), employ solid-phase extraction (SPE) or Soxhlet extraction followed by cleanup via silica gel columns to remove interfering compounds. Calibration standards should be prepared in solvents like isooctane, as described for similar brominated compounds in analytical protocols .

Q. What are the standard protocols for preparing calibration standards for brominated flame retardants?

  • Methodological Answer : Prepare stock solutions at concentrations such as 100 µg/mL in non-polar solvents (e.g., isooctane) to ensure stability. Serial dilutions should be validated using certified reference materials. Store standards at –20°C in amber glass vials to prevent photodegradation, as outlined in analytical chemistry guidelines for halogenated compounds .

Q. How can researchers confirm the structural identity of this compound in synthetic mixtures?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^{1}H, 13^{13}C, and 81^{81}Br NMR) with high-resolution mass spectrometry (HRMS) to resolve positional isomerism. Compare spectral data with computational models (e.g., density functional theory) to validate bond configurations, a method adapted from studies on TBCO isomers .

Advanced Research Questions

Q. How can experimental designs address isomer-specific toxicity differences among brominated cyclooctanes?

  • Methodological Answer : Use in vitro models (e.g., human SH-SY5Y neuroblastoma cells) to compare cytotoxicity across isomers. Apply transcriptomic and proteomic approaches to identify toxicity pathways, as demonstrated in TBCO studies . For in vivo models, conduct multi-generational exposure experiments with Japanese medaka (Oryzias latipes) to assess reproductive and developmental effects, incorporating endpoints like egg viability and gene expression profiling .

Q. What methodologies resolve contradictions between in vitro and in vivo toxicity data for halogenated compounds?

  • Methodological Answer : Perform meta-analyses of existing datasets to identify confounding variables (e.g., metabolic activation in vivo). Use probabilistic risk assessment models to integrate pharmacokinetic data (e.g., bioaccumulation factors) and in vitro toxicity thresholds. Cross-validate findings with computational toxicology tools like quantitative structure-activity relationship (QSAR) models, as suggested in contradiction analysis frameworks .

Q. How should longitudinal studies evaluate chronic ecotoxicological effects of this compound?

  • Methodological Answer : Implement multi-wave panel designs with staggered sampling intervals (e.g., 1 week, 6 months, 1 year) to capture temporal dynamics. Measure biomarkers of oxidative stress (e.g., glutathione peroxidase activity) and endocrine disruption (e.g., vitellogenin levels) in model species. Combine field sampling with controlled laboratory exposures to disentangle environmental confounding factors .

Q. What are the best practices for thermal stability analysis of brominated cyclooctanes?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (e.g., nitrogen) to assess decomposition thresholds. Compare degradation products (e.g., HBr, dibromostyrenes) across isomers using pyrolysis-GC-MS, as detailed in thermal stability studies of TBCO .

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